Cas no 59-53-0 (2-acetamido-3-methyl-3-sulfanyl-butanoic acid)

59-53-0 structure
Produktname:2-acetamido-3-methyl-3-sulfanyl-butanoic acid
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Valine,N-acetyl-3-mercapto-
- ACETYL-DL-PENICILLAMINE, N-(RG)(CALL)
- N-ACETYL-DL-PENICILLAMINE
- (+/-)-2-acetylamino-2-carboxy-1,1-dimethylethanethiol
- (+/-)-N-acetylpenicillamine
- ACETYL-DL-PENICILLAMINE,N
- N-acetyl-3-mercapto-,DL-Valine
- N-ACETYL-3-MERCAPTOVALINE
- N-Acetyl-DL-penicilamine
- N-acetyl-DL-penicillinamine
- usafhj-2
- n-acetylpenicillamine
- n-acetyl-d,l-penicillamine
- 2-acetamido-3-methyl-3-sulfanyl-butanoic acid
- 2-N-Boc-3-(4-Bromo-phenyl)-2-methylaminomethyl-propionicacid
- 2-Acetamido-3-mercapto-3-methylbutanoic acid
- 90580-84-0
- DL-Valine, N-acetyl-3-mercapto-
- Z239134016
- N-ACETYLPENICILLAMINE [MI]
- Q27271126
- CHEMBL1225
- EN300-39455
- N-Acetyl-3-sulfanylvaline
- NSC92752
- FT-0661328
- BRN 2327356
- P18093
- MFCD00078887
- NSC28039
- Valine, N-acetyl-3-mercapto-, DL-
- HY-W060216
- NS00014886
- N-ACETYLPENICILLAMINE, DL-
- 2-acetamido-3-methyl-3-sulfanylbutanoic acid
- NSC 92752
- NS00085928
- DL-N-acetylpenicillamine
- DTXSID90870390
- EINECS 200-434-2
- AKOS016901002
- NSC-28039
- N-Acetyl-3-mercapto-DL-valine
- CS-0052070
- N-ACETYL PENICILLAMINE
- MNNBCKASUFBXCO-UHFFFAOYSA-N
- N-Acetyl-3-sulfanylvaline #
- SCHEMBL521764
- AKOS002434089
- 2-(acetylamino)-3-mercapto-3-methylbutanoic acid
- 59-53-0
- MFCD00004855
- SY344147
- Valine, N-acetyl-3-mercapto-
- N-ACETYLPENICILLAMINE, (+/-)-
- AS-11387
- NSC-92752
- USAF HJ-2
- 8WNQ1H4H9T
- SB74492
- FT-0629812
- NSC 28039
- UNII-8WNQ1H4H9T
- DB-255602
-
- MDL: MFCD00004855
- Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1
- InChI-Schlüssel: MNNBCKASUFBXCO-UHFFFAOYSA-N
- Lächelt: CC(=O)NC(C(=O)O)C(C)(C)S
Berechnete Eigenschaften
- Genaue Masse: 191.06200
- Monoisotopenmasse: 191.061614
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 197
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 2
- Oberflächenladung: -1
- XLogP3: 0.1
- Topologische Polaroberfläche: 69.2
Experimentelle Eigenschaften
- Farbe/Form: Kristallin, leicht lösbar
- Dichte: 1.2684 (rough estimate)
- Schmelzpunkt: 183-189℃
- Siedepunkt: 392.7±37.0 °C at 760 mmHg
- Flammpunkt: 191.3±26.5 °C
- Brechungsindex: 1.6370 (estimate)
- PSA: 105.20000
- LogP: 0.67500
- Dampfdruck: 0.0±1.9 mmHg at 25°C
- Löslichkeit: Löslich in Wasser.
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- WGK Deutschland:3
- Sicherheitshinweise: S22-S24/25
- FLUKA MARKE F CODES:10-23
- RTECS:YV9380000
- Sicherheitsbegriff:S24/25
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M0163450-1g |
N-ACETYL-DL-PENICILLAMINE |
59-53-0 | 95% | 1g |
RMB 3974.40 | 2025-02-20 | |
eNovation Chemicals LLC | D635325-10G |
2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
59-53-0 | 97% | 10g |
$85 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-340087A-5g |
2-(acetylamino)-3-mercapto-3-methylbutanoic acid, |
59-53-0 | 95% | 5g |
¥6882.00 | 2023-09-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96191-10G |
2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
59-53-0 | 95% | 10g |
¥ 316.00 | 2023-04-04 | |
TRC | B400053-250mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 250mg |
$ 110.00 | 2023-04-18 | ||
TRC | B400053-25mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 25mg |
$ 64.00 | 2023-04-18 | ||
TRC | B400053-1g |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 1g |
$ 260.00 | 2022-06-07 | ||
A2B Chem LLC | AB76950-250mg |
2-Acetamido-3-mercapto-3-methylbutanoic acid |
59-53-0 | ≥95% | 250mg |
$67.00 | 2024-04-19 | |
abcr | AB180091-1g |
N-Acetyl-dl-penicillamine, 95% (Ac-DL-Pen-OH); . |
59-53-0 | 95% | 1g |
€556.00 | 2024-04-17 | |
eNovation Chemicals LLC | Y1251056-100mg |
N-ACETYL-DL-PENICILLAMINE |
59-53-0 | 95% | 100mg |
$175 | 2024-06-07 |
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Verwandte Literatur
-
Hyo Jeong Seo,Won-Kyu Rhim,Seung-Woon Baek,Jun Yong Kim,Da-Seul Kim,Dong Keun Han Biomater. Sci. 2023 11 916
-
Yun Qian,Manjyot Kaur Chug,Hamed Massoumi,Elizabeth J. Brisbois Mater. Adv. 2022 3 6270
-
Yaqi Wo,Li-Chong Xu,Zi Li,Adam J. Matzger,Mark E. Meyerhoff,Christopher A. Siedlecki Biomater. Sci. 2017 5 1265
-
Amedea B. Seabra,Nelson Durán J. Mater. Chem. 2010 20 1624
-
Min Wu,Zhihui Lu,Keke Wu,Changwoo Nam,Lin Zhang,Jinshan Guo J. Mater. Chem. B 2021 9 7063
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:59-53-0)2-acetamido-3-methyl-3-sulfanyl-butanoic acid

Reinheit:99%
Menge:500mg
Preis ($):404.0